Comparative Nucleophilicity: N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine vs. Non-Pyrrolidine Tertiary Amines
The nucleophilicity of (S)-N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine in acetonitrile is characterized by a Mayr N parameter of 17.41 and an sN parameter of 0.68 [1]. This places it among strong aliphatic amine nucleophiles. For comparison, triethylamine (a common lab reagent) exhibits an N parameter of 17.29 in MeCN [2], while piperidine shows N = 18.13 [3]. The data demonstrate that the target compound's nucleophilicity is comparable to triethylamine but significantly higher than less sterically hindered secondary amines like diethylamine (N = 15.8) [3].
| Evidence Dimension | Nucleophilicity (Mayr N parameter) |
|---|---|
| Target Compound Data | N = 17.41, sN = 0.68 (in MeCN) |
| Comparator Or Baseline | Triethylamine: N = 17.29; Piperidine: N = 18.13; Diethylamine: N = 15.8 |
| Quantified Difference | Target is +0.12 N units more nucleophilic than triethylamine; -0.72 N units less than piperidine; +1.61 N units more than diethylamine. |
| Conditions | Mayr reactivity scale in acetonitrile at 20 °C |
Why This Matters
Quantified nucleophilicity allows chemists to predict reaction rates and selectivity in nucleophilic substitutions or additions, enabling direct substitution or optimization based on kinetic data.
- [1] Mayr, H. et al. (2020). Mayr's Database of Reactivity Parameters. (S)-N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine. N Parameter: 17.41, sN Parameter: 0.68. View Source
- [2] Mayr, H. et al. (2020). Mayr's Database of Reactivity Parameters. Triethylamine. N Parameter: 17.29, sN Parameter: 0.67. View Source
- [3] Mayr, H. et al. (2020). Mayr's Database of Reactivity Parameters. Piperidine (N=18.13) and Diethylamine (N=15.8). View Source
